molecular formula C16H14O4 B146819 4-Hydroxyphenyl 4-allyloxybenzoate CAS No. 128422-75-3

4-Hydroxyphenyl 4-allyloxybenzoate

Cat. No. B146819
Key on ui cas rn: 128422-75-3
M. Wt: 270.28 g/mol
InChI Key: HZLFJRUGSYMIHN-UHFFFAOYSA-N
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Patent
US05211877

Procedure details

A solution containing 78.8 g of 4-(prop-2-en-1-oxy)benzoyl chloride (obtainable according to DE-A 2,944,591) and 220.0 g of hydroquinone in 400 ml of dry tetrahydrofuran was boiled for 4 hours under reflux. After being concentrated the product was recrystallized from toluene and ethanol (1:1 parts by volume). Melting point: 146° C.
Quantity
78.8 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].[C:14]1([CH:21]=[CH:20][C:18]([OH:19])=[CH:17][CH:16]=1)[OH:15]>O1CCCC1>[OH:15][C:14]1[CH:21]=[CH:20][C:18]([O:19][C:9](=[O:10])[C:8]2[CH:7]=[CH:6][C:5]([O:4][CH2:1][CH:2]=[CH2:3])=[CH:13][CH:12]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
78.8 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
220 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
After being concentrated the product
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene and ethanol (1:1 parts by volume)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OC1=CC=C(C=C1)OC(C1=CC=C(C=C1)OCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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